molecular formula C16H17BrFNO B3051673 (5-Bromo-2-methoxybenzyl)[2-(2-fluorophenyl)ethyl]amine CAS No. 353779-39-2

(5-Bromo-2-methoxybenzyl)[2-(2-fluorophenyl)ethyl]amine

Cat. No.: B3051673
CAS No.: 353779-39-2
M. Wt: 338.21 g/mol
InChI Key: QJKPFRMKVKSLRQ-UHFFFAOYSA-N
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Description

(5-Bromo-2-methoxybenzyl)[2-(2-fluorophenyl)ethyl]amine is a brominated aromatic amine featuring a 5-bromo-2-methoxybenzyl group linked to a 2-(2-fluorophenyl)ethylamine moiety.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]-2-(2-fluorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrFNO/c1-20-16-7-6-14(17)10-13(16)11-19-9-8-12-4-2-3-5-15(12)18/h2-7,10,19H,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKPFRMKVKSLRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CNCCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364988
Record name N-[(5-Bromo-2-methoxyphenyl)methyl]-2-(2-fluorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353779-39-2
Record name N-[(5-Bromo-2-methoxyphenyl)methyl]-2-(2-fluorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-methoxybenzyl)[2-(2-fluorophenyl)ethyl]amine typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-methoxybenzyl)[2-(2-fluorophenyl)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a dehalogenated product.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: 5-Bromo-2-methoxybenzaldehyde or 5-bromo-2-methoxybenzoic acid.

    Reduction: 2-Methoxybenzyl[2-(2-fluorophenyl)ethyl]amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Reaction Types

The compound can undergo various chemical reactions, including:

  • Oxidation : The methoxy group may be oxidized to form aldehydes or carboxylic acids.
  • Reduction : The bromine atom can be reduced, leading to dehalogenated products.
  • Substitution : The bromine can be replaced by other nucleophiles such as amines or thiols.

Chemistry

(5-Bromo-2-methoxybenzyl)[2-(2-fluorophenyl)ethyl]amine serves as a versatile building block in organic synthesis. Its unique structure allows chemists to explore new synthetic pathways and develop more complex molecules.

Biology

Research has indicated potential biological activities associated with this compound:

  • Antimicrobial Properties : Studies have explored its effectiveness against various microbial strains.
  • Anticancer Activity : Investigations into its cytotoxic effects on cancer cells are ongoing, highlighting its promise as a therapeutic agent.

Medicine

Due to structural similarities with other bioactive phenethylamines, this compound is being studied for potential therapeutic applications. It may interact with specific receptors or enzymes involved in various biological pathways, influencing processes such as cell signaling and metabolism.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes, particularly in pharmaceutical manufacturing and materials science.

Pathways Involved

The compound can affect various biochemical pathways, including those related to:

  • Cell signaling
  • Gene expression regulation
  • Metabolic processes

Uniqueness

The specific arrangement of functional groups in this compound confers distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Mechanism of Action

The mechanism of action of (5-Bromo-2-methoxybenzyl)[2-(2-fluorophenyl)ethyl]amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Positional Isomers: Fluorophenyl Substitution

  • Target Compound : (5-Bromo-2-methoxybenzyl)[2-(2-fluorophenyl)ethyl]amine
  • Analogues :
    • (5-Bromo-2-methoxybenzyl)[2-(3-fluorophenyl)ethyl]amine (): Differs only in the fluorine position (2- vs. 3-fluorophenyl). Positional isomerism significantly impacts receptor binding; for example, 2-fluorophenyl groups may enhance steric hindrance or alter π-π stacking compared to 3-substituted derivatives.
    • N-(5-Bromo-2-methoxybenzyl)-[2-(1H-indol-3-yl)ethyl]amine (): Replaces the fluorophenyl group with an indole ring. Indole’s hydrogen-bonding capacity (via NH) may increase 5-HT₂ receptor affinity, as seen in serotonin analogues .
Table 1: Substituent Effects on Key Properties
Compound Substituent on Ethyl Group Molecular Weight (g/mol) XLogP Receptor Affinity Notes
Target Compound 2-Fluorophenyl ~334.2 (calculated) ~3.5 Potential steric effects
(3-Fluorophenyl analogue) 3-Fluorophenyl ~334.2 ~3.4 Improved electronic interaction
N-(5-Bromo-2-methoxybenzyl)-indole ethyl Indol-3-yl 395.3 ~2.8 High 5-HT₂ binding (50% yield)

Amine Group Variations

  • Target Compound : Phenethylamine backbone.
  • Analogues: N-[(5-Bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine (): Features a methoxypropan-2-amine group instead of phenethylamine. This increases hydrophilicity (pKa ~8.44) and reduces molecular weight (288.18 g/mol) compared to the target compound . (2-Bromo-5-methoxyphenyl)methylamine (): Simpler methylamine substituent.
Table 2: Amine Group Impact on Physicochemical Properties
Compound Amine Type Molecular Weight XLogP pKa
Target Compound 2-(2-Fluorophenyl)ethyl ~334.2 ~3.5 ~8.5 (est)
Methoxypropan-2-amine analogue Methoxypropan-2-amine 288.18 ~2.7 8.44
Methylamine analogue Methylamine 229.01 ~2.0 ~9.0 (est)

Heterocyclic Analogues

  • Molecular weight: 217.08 g/mol . 5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine (): Thiazole ring enhances metabolic stability. The chloro-fluoro substitution pattern may mimic the target compound’s electronic effects .
Table 3: Heterocyclic vs. Aromatic Substituents
Compound Core Structure Molecular Weight Key Features
Target Compound Benzyl-phenethylamine ~334.2 Bromo, methoxy, fluorophenyl
Pyrimidine analogue Pyrimidinyl-ethylamine 217.08 Planar heterocycle, DNA affinity
Thiazole analogue Thiazole-benzylamine 256.7 Metabolic stability, halogenated

Biological Activity

(5-Bromo-2-methoxybenzyl)[2-(2-fluorophenyl)ethyl]amine is a phenethylamine derivative notable for its unique structural features, including a bromine atom at the 5th position, a methoxy group at the 2nd position on the benzyl ring, and a fluorophenyl group attached to the ethylamine chain. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C16H17BrFNO
  • Molecular Weight : 338.21 g/mol
  • IUPAC Name : N-[(5-bromo-2-methoxyphenyl)methyl]-2-(3-fluorophenyl)ethanamine

The presence of bromine and fluorine atoms contributes to its distinctive chemical reactivity and potential biological interactions, making it a subject of interest in various studies.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems:

  • Neurotransmitter Receptors : The compound may modulate the activity of neurotransmitter receptors, influencing neurotransmission and related physiological processes.
  • Ion Channels : It has been reported to inhibit the KtrAB ion channel complex, which plays a crucial role in potassium homeostasis in bacterial cells, thereby affecting pathogen survival .
  • Enzymatic Pathways : The compound may also interact with various enzymes, potentially altering metabolic pathways and cellular signaling processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. For instance, it has shown effectiveness against certain bacterial strains by disrupting their ion homeostasis mechanisms . This characteristic positions it as a candidate for further development as an anti-infective agent.

Anticancer Potential

Studies exploring the anticancer properties of similar phenethylamine derivatives suggest that this compound may possess cytotoxic effects against various cancer cell lines. The structural similarities with known anticancer agents highlight its potential efficacy in inhibiting tumor growth .

Case Studies and Research Findings

StudyFindings
Fernandes et al. (2021)Demonstrated that the compound inhibits KtrAB ion channels, impacting bacterial survival .
PubChem DatabaseReports on the compound's potential applications in medicinal chemistry due to its structural properties .
BenchChem AnalysisDiscussed its use as a building block in organic synthesis and potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5-Bromo-2-methoxybenzyl)[2-(2-fluorophenyl)ethyl]amine, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically begins with halogenated benzyl precursors (e.g., 5-bromo-2-methoxybenzyl chloride) undergoing nucleophilic substitution with amines. Solvent choice (e.g., dichloromethane vs. toluene) and bases (NaOH, K₂CO₃) significantly affect reaction efficiency. For example, polar aprotic solvents may enhance nucleophilicity, while bulky bases could reduce side reactions. Industrial methods might employ continuous flow reactors for scalability .
  • Validation : Monitor intermediates via TLC or HPLC, and optimize via DoE (Design of Experiments) to assess temperature, solvent, and stoichiometry effects.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodology : Use 1^1H/13^{13}C NMR to identify the bromo-methoxybenzyl group (δ ~3.8 ppm for OCH₃, δ ~4.5 ppm for benzyl CH₂) and the fluorophenyl ethylamine moiety (δ ~6.8–7.2 ppm for aromatic protons). IR can confirm amine N-H stretches (~3300 cm⁻¹) and C-F bonds (~1100 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight .
  • Troubleshooting : Discrepancies in spectral data may arise from residual solvents or stereochemical variations; use deuterated solvents and compare with computational simulations (e.g., DFT) .

Q. How can researchers design preliminary biological activity assays for this compound, particularly in neurological targets?

  • Methodology : Prioritize receptor-binding assays (e.g., dopamine D₂ or serotonin 5-HT₃) due to structural similarities to known ligands. Use radioligand displacement assays or calcium flux measurements in transfected cell lines. Include positive controls (e.g., haloperidol for D₂) and validate via dose-response curves .
  • Caveats : Ensure compound solubility in assay buffers (e.g., DMSO ≤0.1%) to avoid false negatives.

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity (e.g., IC₅₀ variability across studies) be systematically resolved?

  • Methodology : Conduct meta-analysis of published IC₅₀ values, accounting for variables like cell type, assay duration, and ligand concentration. Reproduce assays under standardized conditions (e.g., NIH guidelines for dose uniformity). Use orthogonal assays (e.g., SPR for binding kinetics, functional cAMP assays) to cross-validate .
  • Case Study : If conflicting D₂ receptor data arise, compare membrane-based vs. whole-cell assays to isolate membrane permeability effects .

Q. What strategies are effective for elucidating the compound’s mechanism of action when interacting with enzymes or receptors?

  • Methodology : Employ X-ray crystallography or cryo-EM to resolve binding poses in receptor complexes. Use mutagenesis (e.g., alanine scanning) to identify critical residues in the binding pocket. Molecular dynamics simulations can predict stability of ligand-receptor interactions .
  • Example : For kinase targets, use ATP-competitive assays with 32^{32}P-ATP to distinguish competitive vs. allosteric inhibition .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity against off-target receptors?

  • Methodology : Synthesize analogs with systematic substitutions (e.g., replacing Br with Cl, modifying methoxy group position). Test against panels of related receptors (e.g., adrenergic, histaminergic) using high-throughput screening. Apply QSAR models to correlate structural features with selectivity .
  • Data Analysis : Use clustering algorithms (e.g., PCA) to identify substituents driving selectivity. Prioritize analogs with >10-fold selectivity in secondary assays .

Q. What advanced techniques are recommended for analyzing environmental degradation products of this compound in ecological risk assessments?

  • Methodology : Perform LC-MS/MS with stable isotope labeling to track degradation pathways in simulated environments (e.g., aqueous photolysis, soil microbiota). Use QSAR models to predict ecotoxicity of metabolites. Compare with EPA guidelines for persistence and bioaccumulation .
  • Case Study : For hydrolysis products, isolate intermediates via SPE (solid-phase extraction) and characterize using TOF-MS .

Methodological Notes

  • Synthesis Optimization : Reference kinetic studies from analogous bromo-methoxybenzylamines to justify reaction time adjustments (e.g., 12–24 hours for complete substitution) .
  • Theoretical Frameworks : Link SAR studies to receptor theory (e.g., lock-and-key vs. induced-fit models) to rationalize binding affinity trends .
  • Data Reproducibility : Archive raw spectral data and assay conditions in open-access repositories (e.g., Zenodo) to facilitate cross-study validation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Bromo-2-methoxybenzyl)[2-(2-fluorophenyl)ethyl]amine
Reactant of Route 2
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(5-Bromo-2-methoxybenzyl)[2-(2-fluorophenyl)ethyl]amine

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